
Boc-L-Thr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butoxycarbonyl)-L-threonine: is a derivative of the amino acid threonine, commonly used in peptide synthesis. It is known for its role as a protecting group for the amino group in peptide synthesis, ensuring that the amino group does not react during the formation of peptide bonds. The compound has the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-threonine typically involves the protection of the amino group of L-threonine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of N-(tert-Butoxycarbonyl)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the pure product .
化学反应分析
Types of Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Coupling Reactions: N-(tert-Butoxycarbonyl)-L-threonine can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in dioxane.
Coupling: N,N’-diisopropylcarbodiimide, N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide.
Major Products Formed:
Deprotection: L-threonine.
Coupling: Peptides with extended amino acid chains.
科学研究应用
N-(tert-Butoxycarbonyl)-L-threonine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
作用机制
The primary function of N-(tert-Butoxycarbonyl)-L-threonine is to protect the amino group during peptide synthesis. The Boc group prevents unwanted reactions at the amino site, allowing for selective peptide bond formation. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
相似化合物的比较
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-tyrosine
- N-(tert-Butoxycarbonyl)-L-leucine
Comparison: N-(tert-Butoxycarbonyl)-L-threonine is unique due to the presence of a hydroxyl group on the side chain, which can participate in hydrogen bonding and influence the folding and stability of peptides. This distinguishes it from other Boc-protected amino acids like N-(tert-Butoxycarbonyl)-L-serine, which lacks the additional chiral center, and N-(tert-Butoxycarbonyl)-L-tyrosine, which has an aromatic side chain .
属性
分子式 |
C9H17NO5 |
|---|---|
分子量 |
219.23 g/mol |
IUPAC 名称 |
(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m1/s1 |
InChI 键 |
LLHOYOCAAURYRL-PRJDIBJQSA-N |
手性 SMILES |
CC([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


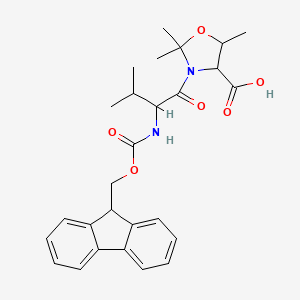
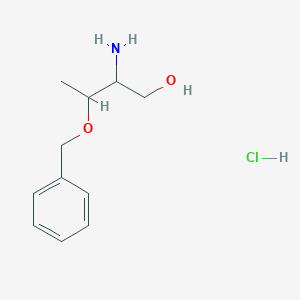
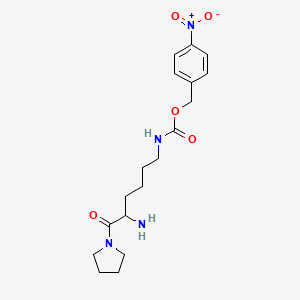
![Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15286514.png)
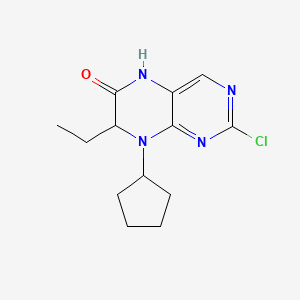
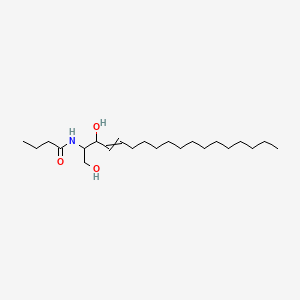

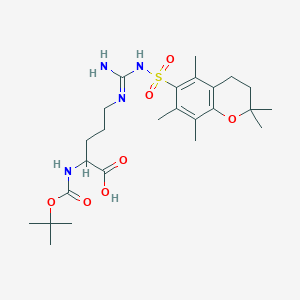
![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)
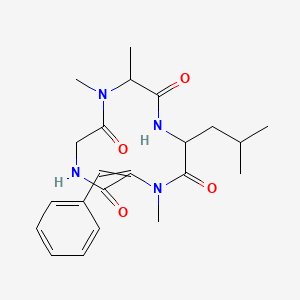
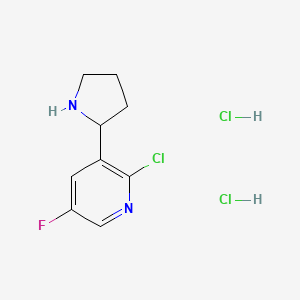
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)

